2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring a unique structure that combines a cyclohexadienone core with an oxazolidinylidene substituent
Vorbereitungsmethoden
The synthesis of 2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-di-tert-butylphenol with oxazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the oxazolidinone ring.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The compound’s bulky tert-butyl groups can also influence its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
2,4-Di-tert-butylphenol: Lacks the oxazolidinone ring, making it less versatile in certain chemical reactions.
Oxazolidinone derivatives: These compounds share the oxazolidinone ring but may lack the bulky tert-butyl groups, affecting their reactivity and applications
Eigenschaften
CAS-Nummer |
918870-86-7 |
---|---|
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-(4,5-dihydro-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C17H25NO2/c1-16(2,3)11-9-12(15-18-7-8-20-15)14(19)13(10-11)17(4,5)6/h9-10,19H,7-8H2,1-6H3 |
InChI-Schlüssel |
VAKQRDIZBPTDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=NCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.